molecular formula C10H13ClN2 B6329533 5-((2S)(2-Piperidyl))-2-chloropyridine CAS No. 1134621-22-9

5-((2S)(2-Piperidyl))-2-chloropyridine

Cat. No. B6329533
CAS RN: 1134621-22-9
M. Wt: 196.67 g/mol
InChI Key: MFXUKXSXRHICJE-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-((2S)(2-Piperidyl))-2-chloropyridine” would likely involve a pyridine ring with a chlorine atom and a piperidyl group attached. The exact structure would depend on the position of these attachments .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the pyridine ring, the chlorine atom, and the piperidyl group. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors influencing these properties could include the presence of the pyridine ring, the chlorine atom, and the piperidyl group .

Scientific Research Applications

5-((2S)(2-Piperidyl))-2-chloropyridine((2S)(2-Piperidyl))-2-chloropyridine has a wide range of applications in scientific research and laboratory experiments. It has been used as a starting material for the synthesis of a variety of organic molecules, such as piperidines, pyridines, and heterocyclic compounds. It has also been used as a reagent in the synthesis of peptides, nucleosides, and other organic molecules. In addition, this compound((2S)(2-Piperidyl))-2-chloropyridine has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new catalysts and analytical methods.

Mechanism of Action

Target of Action

Piperidine derivatives, which include this compound, are known to interact with a wide range of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . For example, some piperidine derivatives have been found to inhibit the NF-κB transcription pathway, which plays a role in chronic inflammation in carcinomas .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature .

Result of Action

Piperidine derivatives are known to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-Chloro-5-(piperidin-2-yl)pyridine. It’s important to note that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many compounds .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-((2S)(2-Piperidyl))-2-chloropyridine((2S)(2-Piperidyl))-2-chloropyridine in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of organic molecules, as well as for the development of new catalysts and analytical methods. Additionally, the compound is relatively easy to synthesize and is commercially available. The main limitation of using this compound((2S)(2-Piperidyl))-2-chloropyridine in laboratory experiments is its lack of specificity. The compound has been shown to interact with a variety of molecules, and its effects on gene expression and protein synthesis are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 5-((2S)(2-Piperidyl))-2-chloropyridine((2S)(2-Piperidyl))-2-chloropyridine in scientific research and laboratory experiments. These include further research into the compound’s mechanism of action, its effects on gene expression and protein synthesis, and its potential applications in pharmaceuticals and agrochemicals. Additionally, further research into the compound’s potential uses as a catalyst and analytical method could be beneficial. Finally, further research into the compound’s safety and toxicity would be beneficial, as the compound has been shown to have a mild analgesic effect in animals.

Synthesis Methods

5-((2S)(2-Piperidyl))-2-chloropyridine((2S)(2-Piperidyl))-2-chloropyridine can be synthesized by the reaction of 2-chloropyridine with 2-methyl-2-piperidinol. This reaction is typically carried out in an aqueous medium at a temperature of 80°C. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction yields a yellowish-brown precipitate that can be collected and dried.

Safety and Hazards

The safety and hazards associated with “5-((2S)(2-Piperidyl))-2-chloropyridine” would depend on its exact properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

2-chloro-5-[(2S)-piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUKXSXRHICJE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288344
Record name 2-Chloro-5-(2S)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1134621-22-9
Record name 2-Chloro-5-(2S)-2-piperidinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134621-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2S)-2-piperidinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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